8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound features a cyclopentenyl group attached to the purine ring, which is known for its biological and chemical significance. Purine derivatives are widely studied due to their presence in nucleic acids and their role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopentenyl halide with a purine derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential role in biological systems, particularly in relation to nucleic acids and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenine: A fundamental component of nucleic acids.
Uniqueness
8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the cyclopentenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-cyclopent-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBGNMFWTYJIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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